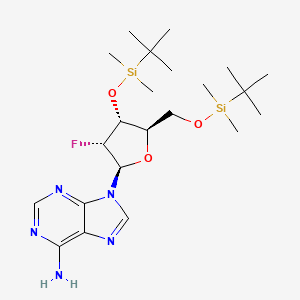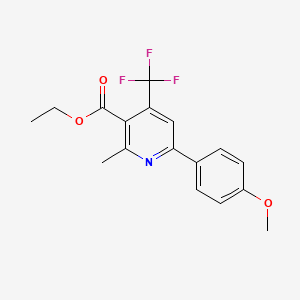
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a synthetic organic compound belonging to the nicotinate family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and an ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method starts with the acylation of 2-amino-6-(trifluoromethyl)nicotinate, followed by cyclization, chlorination, and subsequent reactions with appropriate reagents to introduce the methoxyphenyl and ethyl ester groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent systems to enhance yield and purity while minimizing waste and production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methoxyphenyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase or nuclear factor-kappa B (NF-κB).
Pathways Involved: The compound may inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
- Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate
Comparison: Ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)nicotinate is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and bioactivity compared to similar compounds. The presence of the methoxyphenyl group also contributes to its unique pharmacological profile .
Eigenschaften
Molekularformel |
C17H16F3NO3 |
|---|---|
Molekulargewicht |
339.31 g/mol |
IUPAC-Name |
ethyl 6-(4-methoxyphenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C17H16F3NO3/c1-4-24-16(22)15-10(2)21-14(9-13(15)17(18,19)20)11-5-7-12(23-3)8-6-11/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
SNJOLGRDTIWYAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


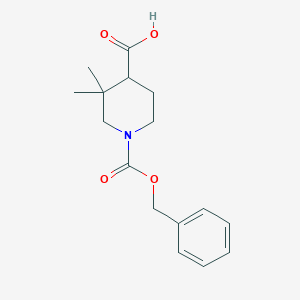


![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)
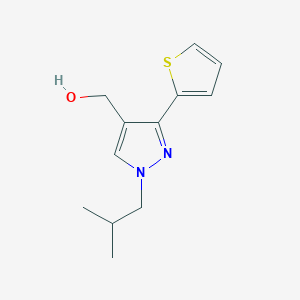
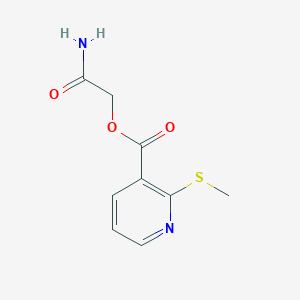



![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)

